molecular formula C19H18O5 B11650387 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B11650387
M. Wt: 326.3 g/mol
InChI Key: SZSQMOWIQFKXRM-UHFFFAOYSA-N
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Description

6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cycloheptane ring, and various functional groups such as hydroxyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one include other furan derivatives and compounds with similar functional groups. Examples include:

  • 2-acetyl-5-methylfuran
  • 3-(furan-2-yl)-4H-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C19H18O5/c1-4-23-17-9-12(5-6-14(17)20)13-7-15(21)18-10(2)24-11(3)19(18)16(22)8-13/h5-9,20-21H,4H2,1-3H3

InChI Key

SZSQMOWIQFKXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)O)C)C)O

Origin of Product

United States

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